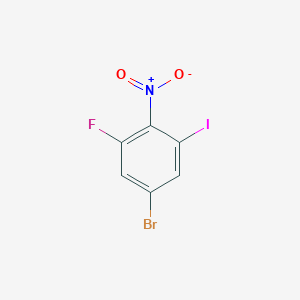
1-Bromo-3-fluoro-5-iodo-4-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as 1-bromo-4-nitrobenzene, has been explored using electrochemical reduction at zinc electrodes in ionic liquids, demonstrating a route for the formation of arylzinc compounds . Another study compared different methods for the preparation of 1-bromo-4-[18F]fluorobenzene, finding that symmetrical bis-(4-bromphenyl)iodonium bromide was most effective for achieving high radiochemical yields . These methods could potentially be adapted for the synthesis of this compound by considering the electronic effects of the additional substituents.
Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using spectroscopic methods. For instance, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods . These techniques could be applied to this compound to determine its molecular structure and to understand the influence of the substituents on the benzene ring.
Chemical Reactions Analysis
The reactivity of the radical anion of 1-bromo-4-nitrobenzene in an ionic liquid was found to be significantly different from that in conventional non-aqueous solvents, suggesting that the ionic solvent could stabilize the charged products . This information could be relevant when considering the reactivity of this compound in various solvents and reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-bromo-3-fluorobenzene were studied, including electronic properties such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies . These properties are crucial for understanding the reactivity and stability of the compound. The presence of additional substituents in this compound would likely alter these properties, and similar analyses could provide insights into its behavior.
科学的研究の応用
Synthesis and Material Science Applications
Synthesis of Radioactive Tracers : 1-Bromo-3-fluoro-5-iodo-4-nitrobenzene has been utilized in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a radioactive tracer for positron emission tomography (PET) imaging. This compound was synthesized in a two-step reaction sequence involving fluorination and further reaction with diisopropylethylamine and potassium iodide, achieving a radiochemical yield of 25 ± 5% and a radiochemical purity of > 98% (Klok, Klein, Herscheid, & Windhorst, 2006).
Photofragmentation Studies : The compound has also been studied in photofragment translational spectroscopy at 266 nm to understand the effects of halogen substitution on photodissociation dynamics. These studies provide insights into the translational energy distributions and anisotropy parameters, shedding light on the substitution effects of fluorine atoms in molecular beams experiments (Gu, Wang, Huang, Han, & He, 2001).
Pharmaceutical and Organic Synthesis
Chemoselective Reductions : Research on the chemoselective reduction of iodo-nitroaromatic compounds in a fixed-bed hydrogenation reactor highlighted the use of compounds like 1-iodo-4-nitrobenzene as model substrates. This study revealed challenges in catalyst selectivity and deactivation, which are crucial for achieving high yields in the synthesis of active pharmaceutical ingredients (Baramov, Hassfeld, Gottfried, Bauer, Herrmann, Said, & Roggan, 2017).
Formation of Charge Transfer Complexes : The addition of 1-Bromo-4-Nitrobenzene (1-Br-4-NB) to the poly(3-hexylthiophene) (P3HT)/[6,6]-phenyl-C61-butyric acid methyl ester (PCBM) active layer of polymer solar cells (PSCs) demonstrated improved device performance. This process enhances excitonic dissociation at the donor-acceptor interface, leading to a significant improvement in power conversion efficiency, showcasing the compound's role in material science applications (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).
作用機序
The mechanism of action of 1-Bromo-3-fluoro-5-iodo-4-nitrobenzene in chemical reactions would depend on the specific reaction involved. In general, reactions of benzene derivatives involve the aromatic pi system of the benzene ring. For example, in electrophilic aromatic substitution reactions, an electrophile attacks the benzene ring, forming a sigma complex intermediate, which then loses a proton to regenerate the aromatic pi system .
Safety and Hazards
As with any chemical compound, handling 1-Bromo-3-fluoro-5-iodo-4-nitrobenzene requires appropriate safety precautions. The compound could potentially be hazardous if ingested, inhaled, or in contact with skin . Therefore, personal protective equipment such as gloves and eyeshields should be used when handling the compound .
特性
IUPAC Name |
5-bromo-1-fluoro-3-iodo-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFINO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFBEHHMRSNUOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFINO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

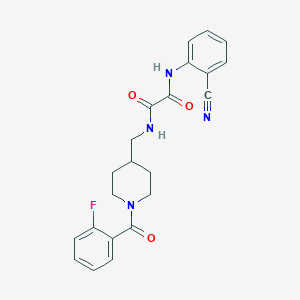
![N-(2,4-dimethoxyphenyl)-2-(3-ethyl-5,6-dimethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2529912.png)
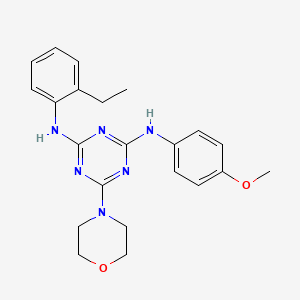
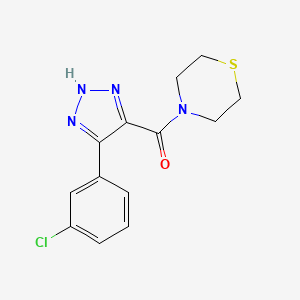
![N-[2-methyl-1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]thiophene-2-carboxamide](/img/structure/B2529915.png)
![9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2529916.png)
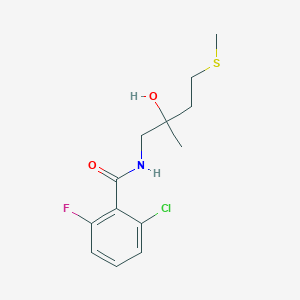
![N-[[4-(Spiro[1,3-dihydroisoquinoline-4,1'-cyclobutane]-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2529918.png)
![3-[2-(2-Methylphenyl)pyrrolidine-1-carbonyl]-5-propyl-1,2-oxazole](/img/structure/B2529920.png)
![2,4-Dioxa-3lambda4-thiaspiro[5.5]undecane 3-oxide](/img/structure/B2529923.png)
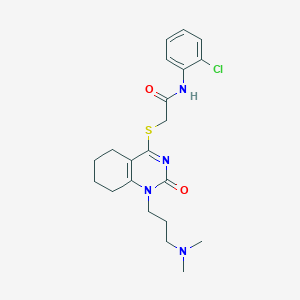
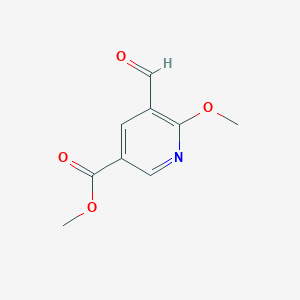
![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2529927.png)
